N-Succinylglycine

Descripción

The exact mass of the compound 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58199. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBWYXZRSMMISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204809 | |

| Record name | N-Succinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-41-5 | |

| Record name | 2,5-Dioxo-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5626-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5626-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Succinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dioxopyrrolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Succinylglycine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinylglycine is an N-acyl-amino acid, specifically a derivative of the simplest amino acid, glycine (B1666218), where a succinyl group is attached to the nitrogen atom.[1] This modification imparts distinct chemical properties and biological relevance to the molecule. This compound and other acylglycines are endogenous metabolites that play a role in fatty acid metabolism.[1] Their levels can be altered in certain inborn errors of metabolism, particularly fatty acid oxidation disorders, making them important biomarkers for diagnosis and disease monitoring.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and biological significance of this compound.

Chemical Structure and Identification

This compound is structurally characterized by a glycine backbone linked to a succinic acid moiety via an amide bond.

IUPAC Name: 4-(carboxymethylamino)-4-oxobutanoic acid[3]

Chemical Formula: C₆H₉NO₅[3]

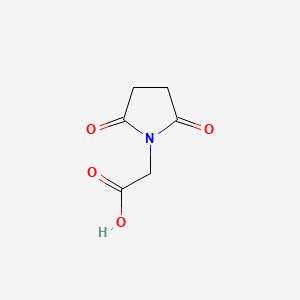

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 175.14 g/mol | [3] |

| Appearance | White solid (based on glycine properties) | [4] |

| Melting Point | Data not available | |

| Assay Purity (HPLC) | ≥95.0% | [5] |

| Storage Temperature | 2-8°C | [5] |

| Computed XLogP3 | -1.4 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 5 | [3] |

| SMILES | C(CC(=O)O)C(=O)NCC(=O)O | [3] |

| InChI | InChI=1S/C6H9NO5/c8-4(1-2-5(9)10)7-3-6(11)12/h1-3H2,(H,7,8)(H,9,10)(H,11,12) | [3] |

| InChIKey | HQESMQVYRAJTEA-UHFFFAOYSA-N | [3] |

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of N-acyl amino acids involves the acylation of the amino acid with an acid anhydride (B1165640).[6] The following protocol is a specific adaptation for the synthesis of this compound from glycine and succinic anhydride.

Materials:

-

Glycine

-

Succinic anhydride

-

Water

-

Mechanical stirrer

-

Ice bath

-

Büchner funnel and flask

-

Drying oven

Procedure:

-

In a suitable flask equipped with a mechanical stirrer, dissolve 1 mole of glycine in water with vigorous stirring.

-

Once the glycine is substantially dissolved, add 1.1 moles of succinic anhydride to the solution in one portion.

-

Continue vigorous stirring. The reaction is typically exothermic.

-

After the initial reaction subsides (approximately 20-30 minutes), cool the reaction mixture in an ice bath to induce crystallization of the this compound product.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold water to remove any unreacted starting materials.

-

Dry the purified this compound in a drying oven at a temperature below its decomposition point (e.g., 60-80°C) until a constant weight is achieved.

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

For higher purity, this compound can be recrystallized. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[7] Water or aqueous ethanol (B145695) mixtures are often suitable for polar compounds like N-acyl amino acids.[8]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., water, ethanol/water mixture)

-

Heating source (e.g., hot plate)

-

Erlenmeyer flask

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

In an Erlenmeyer flask, add the crude this compound.

-

Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

-

To maximize the yield, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals thoroughly.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for its quantification in biological samples.[5] Given its polar nature, reversed-phase chromatography with a C18 column is a common approach.

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with UV or Mass Spectrometry (MS) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or MS detection for higher sensitivity and specificity.[9]

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Dissolve a known amount of this compound in the initial mobile phase to prepare a standard solution.

-

For biological samples, a protein precipitation step followed by solid-phase extraction may be necessary to remove interferences.[10][11]

Biological Significance and Signaling Pathway

This compound is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA molecule with glycine.[1] This reaction is primarily catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT) .[12][13]

The formation of N-acylglycines, including this compound, is a detoxification pathway that helps to maintain the mitochondrial pool of free coenzyme A (CoASH).[13] In certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency , the accumulation of specific acyl-CoA intermediates leads to their conjugation with glycine, resulting in elevated levels of the corresponding N-acylglycines in urine and blood.[2][14] Therefore, the detection of this compound and other acylglycines can be a diagnostic marker for these conditions.

The general pathway for the formation of this compound is as follows:

Caption: Formation of this compound via Glycine N-acyltransferase.

Conclusion

This compound is a chemically well-defined metabolite with significant biological relevance, particularly in the context of fatty acid metabolism and its associated disorders. This technical guide provides a foundational understanding of its structure, properties, and methods for its synthesis and analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this and related N-acylglycine compounds. Further research into the specific signaling roles and therapeutic potential of this compound is warranted.

References

- 1. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel glycine conjugates in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Succinylglycine | C6H9NO5 | CID 14954082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound analytical standard 5694-33-7 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 13. elearning.uniroma1.it [elearning.uniroma1.it]

- 14. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-Succinylglycine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Succinylglycine, a molecule of interest in various scientific disciplines. This document details its chemical properties, synthesis, and biological relevance, presenting data in a clear and accessible format for researchers and professionals in drug development.

Core Chemical Identifiers and Properties

This compound, a derivative of the amino acid glycine (B1666218), is characterized by the following identifiers and properties:

| Property | Value | Source |

| CAS Number | 5694-33-7 | [1] |

| Molecular Formula | C6H9NO5 | [2] |

| Molecular Weight | 175.14 g/mol | [2] |

| IUPAC Name | 4-[(Carboxymethyl)amino]-4-oxobutanoic acid | |

| Synonyms | N-(3-Carboxy-1-oxopropyl)glycine, Succinyl glycine |

A comprehensive list of computed physical and chemical properties is provided below, offering valuable data for experimental design and computational modeling.

| Computed Property | Value | Source |

| XLogP3 | -1.4 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Exact Mass | 175.04807239 Da | [2] |

| Monoisotopic Mass | 175.04807239 Da | [2] |

| Topological Polar Surface Area | 104 Ų | [2] |

| Heavy Atom Count | 12 | [2] |

| Complexity | 200 | [2] |

Synthesis of this compound

Chemical Synthesis:

A general method for the synthesis of N-substituted glycine derivatives involves the reaction of an alkyl amine with chloroacetic acid.[3][4] While a specific protocol for this compound is not detailed in the provided search results, a plausible route would involve the reaction of glycine with succinic anhydride (B1165640). This reaction is commonly used for the N-terminal modification of peptides.[5]

Experimental Protocol: General N-Acylation of Glycine

The following is a generalized protocol based on the synthesis of other N-acyl glycine derivatives and would need to be optimized for this compound.

-

Dissolution: Dissolve glycine in a suitable aqueous alkaline solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the amino group, enhancing its nucleophilicity.

-

Acylation: Slowly add succinic anhydride to the glycine solution with vigorous stirring. The reaction should be maintained at a cool temperature (e.g., using an ice bath) to control the exothermic reaction.

-

Acidification: After the reaction is complete (as monitored by a suitable method like TLC), acidify the solution with a mineral acid (e.g., HCl) to protonate the carboxyl groups.

-

Isolation and Purification: The product, this compound, may precipitate upon acidification. It can then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixtures).

Enzymatic Synthesis:

N-acylglycines are synthesized enzymatically by Glycine N-acyltransferase (GLYAT), also known as acyl-CoA:glycine N-acyltransferase.[6] This enzyme catalyzes the transfer of an acyl group from an acyl-CoA donor to the amino group of glycine.[6] For the synthesis of this compound, the substrates would be succinyl-CoA and glycine.

Spectroscopic Data

While specific spectra for this compound were not found in the search results, typical spectroscopic features for related N-acyl glycine derivatives can be inferred.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methylene (B1212753) protons of the succinyl group and the glycine moiety. The chemical shifts would be influenced by the adjacent carbonyl and amide groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the carboxylic acids and the amide, as well as the methylene carbons. The carboxyl carbon of glycine typically appears around 176.45 ppm in the solid state.[7]

-

-

Mass Spectrometry: High-resolution mass spectrometry would be a key technique to confirm the elemental composition of this compound by providing a highly accurate mass measurement.[8]

Biological and Research Context

N-acyl amino acids, the class of molecules to which this compound belongs, are increasingly recognized as important signaling molecules.[9] The enzymatic synthesis of N-acylglycines is a key detoxification pathway in mitochondria, where various acyl-CoAs are conjugated to glycine for excretion.[6][10]

Experimental Workflow: Enzymatic Assay for Glycine N-Acyltransferase (GLYAT)

A common method to assay the activity of GLYAT involves monitoring the release of Coenzyme A (CoA) during the N-acylation reaction.

References

- 1. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]

- 2. Succinylglycine | C6H9NO5 | CID 14954082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isobaric peptide termini labeling utilizing site-specific N-terminal succinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Succinyl Phenylglycine|C12H13NO5|Research Chemical [benchchem.com]

- 10. mdpi.com [mdpi.com]

The Biological Significance of N-Succinylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinylglycine, an N-acylglycine, has emerged from the background of metabolic pathways to become a significant biomarker in the diagnosis and monitoring of certain inborn errors of metabolism. Formed through the conjugation of succinyl-CoA and glycine (B1666218), its presence and concentration in biological fluids, particularly urine, offer a window into the functioning of mitochondrial fatty acid oxidation and amino acid metabolism. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its biochemical origins, its role as a key diagnostic marker, and its indirect influence on cellular signaling. Detailed experimental protocols for its quantification are provided, alongside a summary of its implication in metabolic diseases.

Introduction

This compound (N-(3-carboxy-1-oxopropyl)glycine) is a dicarboxylic acid monoamide resulting from the formal condensation of the carboxy group of glycine with the amino group of succinic acid. Under normal physiological conditions, it is present at low levels as a minor metabolite. However, in the context of specific metabolic dysregulations, its concentration can rise significantly, positioning it as a valuable biomarker. This guide delves into the core aspects of this compound's biological relevance, from its synthesis to its clinical utility.

Biosynthesis and Metabolism

The primary route of this compound formation is through the glycine conjugation pathway, which occurs within the mitochondria. This pathway serves as a crucial detoxification mechanism to prevent the accumulation of potentially toxic acyl-CoA esters.

The Glycine Conjugation Pathway

The synthesis of this compound is a two-step process:

-

Activation of Succinate (B1194679): Succinate is activated to its coenzyme A thioester, succinyl-CoA. This is a key intermediate in the citric acid cycle (Krebs cycle).

-

Conjugation with Glycine: The succinyl group is transferred from succinyl-CoA to the amino group of glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT) .[1][2]

The overall reaction is:

Succinyl-CoA + Glycine ⇌ this compound + Coenzyme A

This process regenerates free Coenzyme A (CoASH), which is essential for numerous metabolic processes, including the citric acid cycle and fatty acid β-oxidation.[2]

The "Succinate-Glycine Cycle"

Historically, a "succinate-glycine cycle" was proposed in the context of porphyrin and heme synthesis, where succinyl-CoA and glycine are precursors for the formation of δ-aminolevulinic acid, a key intermediate in pyrrole (B145914) synthesis.[3][4][5][6] While this cycle highlights the interconnectedness of succinate and glycine metabolism, this compound itself is not a direct intermediate in the main pathway of heme synthesis. Instead, its formation represents a side reaction that becomes significant when the concentration of succinyl-CoA is elevated.

Degradation and Excretion

This compound is a water-soluble compound that is readily excreted in the urine.[7] Its clearance from the body is an important aspect of its role in detoxification. There is currently no known major metabolic pathway for the degradation of this compound in mammals.

Biological Significance and Clinical Relevance

The primary biological significance of this compound lies in its role as a biomarker for inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidurias.

Biomarker for Metabolic Disorders

In several inherited metabolic diseases, the catabolism of fatty acids and certain amino acids is impaired, leading to the accumulation of specific acyl-CoA intermediates. To mitigate the toxic effects of these accumulations, the body utilizes the glycine conjugation pathway to convert them into their respective acylglycines, which are then excreted in the urine.

Elevated urinary levels of this compound can be indicative of conditions where succinyl-CoA accumulates, such as:

-

Fatty Acid Oxidation Disorders: In some defects of β-oxidation, the metabolic flux through the citric acid cycle can be altered, leading to an accumulation of intermediates like succinyl-CoA.

-

Organic Acidurias: Certain organic acidurias, which are disorders of amino acid metabolism, can also lead to an increase in succinyl-CoA levels.[8][9][10]

The analysis of urinary acylglycines, including this compound, is a valuable tool for the diagnosis and monitoring of these disorders.[7][11]

Detoxification Role

The conjugation of succinyl-CoA with glycine to form this compound is a detoxification mechanism.[2] The accumulation of acyl-CoA esters can be toxic to cells by sequestering the available pool of free Coenzyme A, thereby inhibiting numerous vital metabolic pathways that depend on it. By converting succinyl-CoA to the readily excretable this compound, the cell can regenerate CoASH and alleviate this metabolic stress.

Quantitative Data

The quantification of this compound in urine is a key diagnostic parameter. The following table summarizes typical findings, although specific concentrations can vary depending on the analytical method, age, and clinical status of the individual.

| Condition | Analyte | Matrix | Concentration Range | Reference |

| Healthy Individuals | This compound | Urine | Typically low or undetectable | [7] |

| Organic Acidurias | This compound | Urine | Significantly elevated | [7][12] |

| Fatty Acid Oxidation Disorders | Acylglycines (general) | Urine | Elevated | [7] |

Note: Specific quantitative ranges for this compound are not consistently reported across the literature in a standardized format and are often presented as relative increases or as part of a broader acylglycine profile.

Experimental Protocols

The analysis of this compound is typically performed using mass spectrometry-based methods, which offer high sensitivity and specificity.

Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

5.1.1. Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., N-Succinyl-[¹³C₂-¹⁵N]glycine)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples (frozen at -80°C until analysis)

-

Centrifuge tubes

-

Syringe filters (0.22 µm)

-

LC-MS vials

5.1.2. Sample Preparation

-

Thaw urine samples on ice.

-

Vortex the samples to ensure homogeneity.

-

To 100 µL of urine, add an appropriate amount of the internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an LC-MS vial for analysis.

5.1.3. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values will depend on the ionization state.

-

5.1.4. Data Analysis

-

Construct a calibration curve using the analytical standards of known concentrations.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of this compound in the samples by interpolating from the calibration curve.

-

Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Signaling Pathways and Logical Relationships

Direct signaling pathways initiated by this compound have not been identified. Its biological significance in cellular signaling is likely indirect, stemming from its role in the detoxification of succinyl-CoA and its impact on the cellular pools of glycine and Coenzyme A.

Indirect Impact on Cellular Metabolism and Signaling

The formation of this compound can influence cellular signaling by modulating the concentrations of key metabolic intermediates:

-

Succinyl-CoA: As a central metabolite in the citric acid cycle, the levels of succinyl-CoA are tightly regulated. Its depletion through this compound formation could potentially impact cellular energy metabolism. Conversely, the detoxification of excess succinyl-CoA is crucial for maintaining mitochondrial function.

-

Glycine: Glycine is a non-essential amino acid with numerous roles, including being a neurotransmitter and a precursor for the synthesis of proteins, purines, and glutathione. The consumption of glycine for this compound synthesis could, under conditions of high metabolic stress, affect the availability of glycine for these other essential functions.

-

Coenzyme A: The regeneration of free CoASH is a critical consequence of this compound formation. This allows for the continued operation of metabolic pathways that are dependent on CoASH, such as the β-oxidation of fatty acids and the citric acid cycle.

The following diagrams illustrate the biosynthesis of this compound and the logical workflow for its analysis.

References

- 1. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. scilit.com [scilit.com]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. The succinate-glycine cycle. I. The mechanism of pyrrole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of urinary acylglycines by electrospray tandem mass spectrometry in mitochondrial energy metabolism defects and organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Acidurias: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | succinyl-CoA + glycine => delta-aminolevulinate + CoA SH + CO2 [reactome.org]

- 10. familiasga.com [familiasga.com]

- 11. Metabolic, nutritional, iatrogenic, and artifactual sources of urinary organic acids: a comprehensive table - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alliedacademies.org [alliedacademies.org]

In Vivo Synthesis of N-Succinylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinylglycine is an N-acylglycine, a class of endogenous metabolites formed by the conjugation of an acyl group with glycine (B1666218). While the in vivo synthesis of many N-acylglycines, particularly those derived from fatty acids, is well-documented, the specific pathways leading to the formation of this compound are less characterized. This technical guide provides a comprehensive overview of the putative in vivo synthesis pathways of this compound, drawing upon the known mechanisms of N-acylglycine formation and the metabolic context of its precursors, succinyl-CoA and glycine. This document summarizes quantitative data, details relevant experimental protocols, and provides visualizations of the key metabolic pathways.

N-acylglycines are recognized as important molecules in metabolic regulation and detoxification processes.[1] Their synthesis primarily occurs in the mitochondria and is crucial for managing the pool of acyl-CoA molecules.[2][3] An accumulation of certain acyl-CoAs can be toxic, and their conjugation with glycine facilitates their excretion.[1][2] Given that succinyl-CoA is a key intermediate in the tricarboxylic acid (TCA) cycle and other significant metabolic routes, the formation of this compound is likely linked to the regulation of these central pathways.[4]

Core Synthesis Pathway: A Putative Role for Glycine N-Acyltransferase (GLYAT)

The primary enzyme family responsible for the synthesis of N-acylglycines is the Glycine N-Acyltransferase (GLYAT) family (EC 2.3.1.13).[5] These enzymes catalyze the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to the amino group of glycine, forming an N-acylglycine and releasing coenzyme A (CoA).[5] This reaction is a key component of the body's detoxification system, particularly in the liver and kidneys.[6][7]

The synthesis of this compound is proposed to follow this general mechanism, with succinyl-CoA serving as the acyl donor. The reaction is as follows:

Succinyl-CoA + Glycine ⇌ this compound + CoA-SH

This enzymatic reaction is believed to be the core of this compound's in vivo synthesis.

Subcellular Localization

The synthesis of N-acylglycines by GLYAT occurs within the mitochondrial matrix .[8] This localization is significant as succinyl-CoA is a central metabolite in the mitochondrial TCA cycle.[4] The proximity of the enzyme to its substrate would facilitate the efficient conjugation of succinyl-CoA with glycine.

Competing Pathways for Succinyl-CoA and Glycine

It is crucial to consider that both succinyl-CoA and glycine are substrates for other vital metabolic pathways within the mitochondria. The availability of these precursors for this compound synthesis is therefore dependent on the flux through these competing routes.

Heme Synthesis

The most prominent competing pathway is the first step of heme biosynthesis, catalyzed by 5-aminolevulinate synthase (ALAS) . In this reaction, succinyl-CoA condenses with glycine to form δ-aminolevulinate, CO2, and CoA.[9][10] This is a critical and highly regulated step in the production of hemes, which are essential components of hemoglobin, myoglobin, and cytochromes.[10]

Quantitative Data

Table 1: Apparent Kinetic Constants of Human Liver Glycine N-Acyltransferase for Various Acyl-CoA Substrates [11]

| Acyl-CoA Substrate | Apparent Km (mM) |

| Isobutyryl-CoA | 0.3 - 5.6 |

| 2-Methylbutyryl-CoA | 0.3 - 5.6 |

| Isovaleryl-CoA | 0.3 - 5.6 |

| Butyryl-CoA | 0.3 - 5.6 |

| Hexanoyl-CoA | 0.3 - 5.6 |

| Octanoyl-CoA | 0.3 - 5.6 |

| Decanoyl-CoA | 0.3 - 5.6 |

Note: The reported Km values for the acyl-CoA esters varied within the specified range with glycine as the fixed substrate.

Table 2: Kinetic Parameters of Recombinant Human GLYAT Variants with Benzoyl-CoA [12]

| GLYAT Variant | Apparent KM (Benzoyl-CoA) (µM) | Vmax (nmol/min/mg) |

| Flag-His6-hGLYAT (N156S) | 209 | 807 |

| Trx-His6-hGLYAT (NM_201648.2) | 24 ± 3 | 730 ± 30 |

| Trx-His6-hGLYAT (K16N) | 21 ± 1 | 1030 ± 20 |

Signaling Pathways and Logical Relationships

The synthesis of this compound is intricately linked to central mitochondrial metabolism. The following diagrams illustrate the putative synthesis pathway and its relationship with the competing heme synthesis pathway.

Experimental Protocols

Assay for Glycine N-Acyltransferase (GLYAT) Activity

This protocol is adapted from methods used to measure the activity of GLYAT with various acyl-CoA substrates and can be applied to test for activity with succinyl-CoA.[3]

Principle: The enzymatic activity is determined by measuring the rate of coenzyme A (CoA-SH) release upon the conjugation of the acyl-CoA with glycine. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified spectrophotometrically at 412 nm.

Materials:

-

Purified or recombinant GLYAT enzyme preparation

-

Succinyl-CoA

-

Glycine

-

DTNB solution (in reaction buffer)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of glycine, and DTNB.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a specific concentration of succinyl-CoA.

-

Immediately start monitoring the increase in absorbance at 412 nm over time.

-

In a parallel control reaction, omit the glycine to measure any background CoA-SH release due to non-enzymatic hydrolysis of succinyl-CoA or the presence of thioesterases in the enzyme preparation.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve, using the molar extinction coefficient of TNB (14,150 M-1cm-1).

-

To determine kinetic parameters (Km and Vmax), vary the concentration of one substrate (e.g., succinyl-CoA) while keeping the other (glycine) at a saturating concentration, and vice versa.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general workflow for the sensitive and specific quantification of this compound in biological matrices such as urine or plasma, based on established methods for other acylglycines.[7]

Principle: this compound is extracted from the biological sample, separated from other components by liquid chromatography (LC), and then detected and quantified by tandem mass spectrometry (MS/MS). An isotopically labeled internal standard is used for accurate quantification.

Materials:

-

Biological sample (urine or plasma)

-

This compound analytical standard

-

Isotopically labeled this compound internal standard (e.g., 13C- or 15N-labeled)

-

Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Appropriate LC column (e.g., C18 reversed-phase)

-

Mobile phases for LC separation

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To a known volume of the sample, add the internal standard.

-

For plasma samples, precipitate proteins by adding a cold organic solvent, vortex, and centrifuge to pellet the proteins.

-

For urine samples, dilute with an appropriate buffer.

-

Transfer the supernatant (for plasma) or the diluted sample (for urine) to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate this compound from other matrix components using a suitable LC gradient.

-

Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in the mass spectrometer. Specific precursor-to-product ion transitions for this compound will need to be determined.

-

-

Data Analysis:

-

Construct a calibration curve using the analytical standards.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

The in vivo synthesis of this compound is putatively catalyzed by the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT), utilizing succinyl-CoA and glycine as substrates. This pathway is likely involved in the detoxification and management of mitochondrial succinyl-CoA levels. However, it competes with the essential heme synthesis pathway for the same substrates. While direct enzymatic and kinetic data for this compound synthesis are currently lacking, the established methodologies for studying other N-acylglycines provide a clear framework for future research in this area. Further investigation is warranted to fully elucidate the physiological and pathological significance of this compound synthesis and its regulation within the broader context of cellular metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 6. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. GLYAT glycine-N-acyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Reactome | succinyl-CoA + glycine => delta-aminolevulinate + CoA SH + CO2 [reactome.org]

- 10. 5-AMINOLEVULINATE SYNTHASE: CATALYSIS OF THE FIRST STEP OF HEME BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Endogenous Metabolism of N-Succinylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Succinylglycine is an N-acyl amino acid formed by the conjugation of succinate (B1194679) and glycine (B1666218). While specific research on the endogenous metabolism of this compound is limited, its metabolic pathway can be inferred from the well-characterized routes of N-acylglycine synthesis and degradation. This technical guide provides a comprehensive overview of the putative endogenous metabolism of this compound, including its biosynthesis and catabolism, the enzymes likely involved, and relevant quantitative data from related compounds. Detailed experimental protocols for the analysis of N-acylglycines and diagrams of the key metabolic and experimental workflows are also presented to facilitate further research in this area.

Introduction

N-acylglycines are a class of endogenous metabolites that play roles in various physiological and pathological processes, including fatty acid metabolism and the detoxification of organic acids.[1] this compound, as a member of this family, is formed from the dicarboxylic acid succinate, a key intermediate in the citric acid cycle.[2] Understanding the endogenous metabolism of this compound is crucial for elucidating its potential physiological functions and its role in metabolic disorders. This guide synthesizes the current knowledge on N-acylglycine metabolism to propose a metabolic pathway for this compound.

Biosynthesis of this compound

The biosynthesis of N-acylglycines occurs in the mitochondria and is catalyzed by Glycine N-acyltransferase (GLYAT) (EC 2.3.1.13).[3][4] This enzyme facilitates the conjugation of an acyl-CoA molecule with the amino group of glycine.[3] Therefore, the proposed biosynthetic pathway for this compound involves the reaction of succinyl-CoA and glycine .

Proposed Reaction:

Succinyl-CoA + Glycine <-->(GLYAT)--> this compound + Coenzyme A[3][5]

The primary substrates for this reaction are succinyl-CoA, an intermediate of the citric acid cycle and the metabolism of several amino acids and odd-chain fatty acids, and glycine, a non-essential amino acid.[2][6] The reaction is expected to occur primarily in the liver and kidneys, where GLYAT is abundantly expressed.[7]

Degradation of this compound

The degradation of N-acylglycines is primarily carried out by Fatty Acid Amide Hydrolase (FAAH) (EC 3.5.1.99), a serine hydrolase that cleaves the amide bond.[8][9] FAAH is known to hydrolyze a variety of N-acyl amides, including N-arachidonoyl-glycine.[9] It is therefore plausible that FAAH or a similar hydrolase is responsible for the degradation of this compound.

Proposed Reaction:

This compound + H₂O <-->(FAAH/Hydrolase)--> Succinate + Glycine

This hydrolytic reaction would regenerate the precursor molecules, succinate and glycine, which can then re-enter their respective metabolic pathways. The enzyme responsible for this degradation is likely located both intracellularly and on the cell membrane.[10]

Quantitative Data

Kinetic Parameters of Glycine N-acyltransferase (GLYAT)

The following table summarizes the apparent kinetic constants of human liver GLYAT for various acyl-CoA substrates.[11]

| Acyl-CoA Substrate | Km (mM) | Vmax (nmol/min/mg protein) |

| Isobutyryl-CoA | 0.3 | 10.5 |

| 2-Methylbutyryl-CoA | 0.4 | 12.1 |

| Isovaleryl-CoA | 0.5 | 14.3 |

| Butyryl-CoA | 0.8 | 9.8 |

| Hexanoyl-CoA | 1.2 | 8.2 |

| Octanoyl-CoA | 2.1 | 6.5 |

| Decanoyl-CoA | 5.6 | 4.1 |

Note: Data for succinyl-CoA as a substrate is not available.

Urinary Excretion of N-Acylglycines

Elevated urinary excretion of various N-acylglycines is a hallmark of several inborn errors of metabolism.[12] While specific levels for this compound in healthy individuals are not documented, the presence of other N-acylglycines in urine suggests that this compound may also be excreted through this route.

| N-Acylglycine | Associated Metabolic Disorder |

| Isovalerylglycine | Isovaleric Acidemia |

| 2-Methylbutyrylglycine | 2-Methylbutyryl-CoA Dehydrogenase Deficiency |

| Isobutyrylglycine | Isobutyryl-CoA Dehydrogenase Deficiency |

| Tiglylglycine | 3-Ketothiolase Deficiency |

| Butyrylglycine | Short-Chain Acyl-CoA Dehydrogenase Deficiency |

| Hexanoylglycine | Medium-Chain Acyl-CoA Dehydrogenase Deficiency |

Experimental Protocols

The following are generalized protocols for the analysis of N-acylglycines, which can be adapted for the specific analysis of this compound.

Quantification of N-Acylglycines by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of N-acylglycines in biological matrices.

Sample Preparation (Plasma):

-

To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific MRM transitions for this compound would need to be determined using a pure standard.

Glycine N-acyltransferase (GLYAT) Activity Assay

This radiochemical assay can be adapted to measure the activity of GLYAT with succinyl-CoA as a substrate.

Reaction Mixture (1 mL):

-

100 mM Tris-HCl buffer (pH 8.0)

-

10 mM [¹⁴C]-Glycine (specific activity ~50 mCi/mmol)

-

5 mM Succinyl-CoA

-

Enzyme preparation (e.g., mitochondrial extract or purified GLYAT)

Procedure:

-

Pre-incubate the reaction mixture without succinyl-CoA at 37°C for 5 minutes.

-

Initiate the reaction by adding succinyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 0.5 mL of 1 M HCl.

-

Extract the [¹⁴C]-N-Succinylglycine product with an organic solvent (e.g., ethyl acetate).

-

Quantify the radioactivity in the organic phase using liquid scintillation counting.

Signaling Pathways and Logical Relationships

While there is no direct evidence for this compound acting as a signaling molecule, other N-acyl amino acids have been shown to interact with G-protein coupled receptors (GPCRs). It is conceivable that this compound could also have signaling functions. The succinate receptor (SUCR1), a GPCR that is activated by succinate, could be a potential, albeit speculative, target.

Conclusion

The endogenous metabolism of this compound is a nascent field of study. Based on the established pathways for N-acylglycine metabolism, it is proposed that this compound is synthesized from succinyl-CoA and glycine by GLYAT and degraded back to its constituent molecules by FAAH or a similar hydrolase. The lack of specific quantitative data and detailed enzymatic characterization for this compound highlights a significant knowledge gap and presents a compelling area for future research. The experimental protocols and metabolic frameworks provided in this guide offer a foundation for scientists and drug development professionals to further investigate the physiological and pathological significance of this compound.

References

- 1. pnas.org [pnas.org]

- 2. Succinyl-CoA - Wikipedia [en.wikipedia.org]

- 3. Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gpub.org [gpub.org]

- 12. Excretion of short-chain N-acylglycines in the urine of a patient with D-glyceric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Class of Signaling Lipids: A Technical Guide to the Discovery and History of N-Acyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular communication, the discovery of novel signaling molecules continually reshapes our understanding of physiological and pathological processes. Among these, the N-acyl amino acids (NAAAs) have emerged as a significant and diverse class of endogenous lipid mediators. Structurally characterized by a fatty acid chain linked to an amino acid via an amide bond, these molecules are deeply intertwined with the endocannabinoid system and are now recognized for their pleiotropic roles in a vast array of biological functions, including pain perception, inflammation, neuroprotection, and metabolic regulation. This technical guide provides an in-depth exploration of the discovery and history of NAAAs, detailing the key scientific milestones, experimental methodologies that enabled their identification, and the current understanding of their synthesis, degradation, and signaling pathways.

A Historical Perspective: From Lipoamino Acids to Endocannabinoid Analogs

The existence of lipids conjugated to amino acids, broadly termed "lipoamino acids," has been known for over a century, with early observations dating back to the late 19th and early 20th centuries[1]. However, for many decades, these molecules were primarily studied in the context of bacterial membranes and metabolism, with little known about their potential roles in mammals[2].

The landscape of NAAA research underwent a paradigm shift with the discovery of the endocannabinoid system. The identification of anandamide (B1667382) (N-arachidonoylethanolamine) in 1992 as an endogenous ligand for the cannabinoid receptors spurred a surge in research into related fatty acid amides[3]. This led to the initial synthesis of N-acyl amino acids as structural analogs of anandamide to probe structure-activity relationships[4]. A pivotal moment in the history of NAAAs was the discovery of N-arachidonoyl glycine (B1666218) (NAGly) as an endogenous molecule in bovine and rat brain and other tissues in 2001[5]. This finding demonstrated that mammals not only synthesize but also utilize these lipoamino acids, opening a new frontier in lipid signaling research. Subsequent advances in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have led to the identification of a vast and ever-growing family of endogenous NAAAs with varying acyl chain lengths, degrees of saturation, and amino acid conjugates[6].

Quantitative Analysis of Endogenous N-Acyl Amino Acids

The development of sensitive and specific analytical methods has been crucial for understanding the physiological relevance of NAAAs. LC-MS/MS has become the gold standard for their quantification in biological matrices. The tables below summarize the reported endogenous concentrations of various NAAAs in different mammalian tissues, providing a comparative overview of their distribution.

| N-Acyl Amino Acid | Tissue/Fluid | Concentration (pmol/g or pmol/mL) | Species | Citation |

| N-Arachidonoyl Glycine (20:4) | Brain | 0.26 ± 0.04 | Rat | [7] |

| Spinal Cord | ~140 | Rat | [8] | |

| Small Intestine | ~140 | Rat | [8] | |

| N-Linoleoyl Glycine (18:2) | Brain | 0.31 ± 0.03 | Rat | [7] |

| N-Palmitoleoyl Glycine (16:1) | Brain | 0.32 ± 0.03 | Rat | [7] |

| N-Oleoyl Glycine (18:1) | Brain | 0.54 ± 0.06 | Rat | [7] |

| N-Palmitoyl Glycine (16:0) | Brain | 2.5 ± 0.2 | Rat | [7] |

| N-Stearoyl Glycine (18:0) | Brain | 3.3 ± 0.3 | Rat | [7] |

| N-Docosahexaenoyl Glycine (22:6) | Brain | 333 ± 24 | Rat | [7] |

| N-Oleoyl Alanine (18:1) | Brain | 1.6 ± 1.4 | Mouse | [7] |

| Plasma | 8,400 ± 3,500 (post-administration) | Mouse | [7] | |

| N-Oleoyl Serine (18:1) | Bone | Present (biologically significant levels) | Mouse | [9] |

| N-Acyl Taurines (long-chain) | CNS (FAAH-/- mice) | High concentrations | Mouse | [10] |

| Kidney (FAAH-/- mice) | up to ~5000 | Mouse | [10] |

Enzymatic Control of N-Acyl Amino Acid Levels

The cellular concentrations of NAAAs are tightly regulated by a balance of biosynthesis and degradation. The following table summarizes the kinetic parameters of key enzymes involved in NAAA metabolism.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Species | Citation |

| FAAH | Anandamide (AEA) | - | ~0.5 | - | [11] |

| N-Arachidonoyl Glycine (C20:4-Gly) | - | ~0.02 | - | [11] | |

| N-Arachidonoyl Serine (C20:4-Ser) | - | ~1.5 | - | [11] | |

| N-Oleoyl Glycine (C18:1-Gly) | - | ~0.15 | - | [11] | |

| N-Oleoyl Serine (C18:1-Ser) | - | ~0.05 | - | [11] | |

| N-Arachidonoyl Taurine (C20:4-NAT) | - | ~0.04 | - | [11] | |

| PM20D1 | N-Arachidonoyl Glycine (C20:4-Gly) | - | ~0.6 | - | [11] |

Signaling Pathways of N-Acyl Amino Acids

NAAAs exert their biological effects through interactions with a variety of molecular targets, including G protein-coupled receptors (GPCRs) and ion channels. The signaling pathways of several prominent NAAAs are beginning to be elucidated.

N-Arachidonoyl Glycine (NAGly) Signaling

NAGly has been shown to activate the orphan GPCR, GPR55, leading to downstream signaling cascades involving increases in intracellular calcium and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2[7][12]. Additionally, NAGly can induce vasorelaxation through a pathway involving nitric oxide (NO) and the opening of large-conductance calcium-activated potassium (BKCa) channels[3].

N-Palmitoyl Glycine (PalGly) Signaling

N-Palmitoyl Glycine (PalGly) has been shown to modulate intracellular calcium levels and stimulate nitric oxide production in sensory neurons. This signaling is sensitive to pertussis toxin, suggesting the involvement of a Gi/o-coupled GPCR. The influx of calcium is mediated by non-selective cation channels[4].

References

- 1. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a new class of molecules, the arachidonyl amino acids, and characterization of one member that inhibits pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pnas.org [pnas.org]

- 9. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of N-Succinylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Succinylglycine. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological and analytical pathways.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-[(Carboxymethyl)amino]-4-oxobutanoic acid | [3] |

| Synonyms | N-(3-Carboxy-1-oxopropyl)glycine, N-(3-Carboxypropionyl)glycine, N-Glycinylsuccinamic acid, Succinyl glycine (B1666218) | [1] |

| CAS Number | 5694-33-7 | [1][3] |

| Molecular Formula | C₆H₉NO₅ | [3] |

| Molecular Weight | 175.14 g/mol | [3] |

| Appearance | White or off-white solid (predicted) | |

| Melting Point | Decomposes above 200°C (estimated based on glycine's decomposition at 233°C) | [4] |

| Boiling Point | Decomposes before boiling (predicted) | |

| Solubility | Expected to be soluble in water.[5] Sparingly soluble in polar organic solvents like ethanol (B145695) and likely insoluble in nonpolar solvents like ether.[4] | [4][5] |

| pKa₁ (first carboxyl) | ~2.5 - 3.5 (estimated based on glycine pKa of 2.34) | [4][6] |

| pKa₂ (second carboxyl) | ~4.0 - 5.0 (estimated based on succinic acid pKa₂) | |

| XLogP3 | -1.4 | [3] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and the known spectra of its constituent parts, glycine and succinic acid.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in D₂O would show the following signals:

-

A singlet for the two protons of the glycine methylene (B1212753) group (-NH-CH₂ -COOH).

-

Two triplets for the two methylene groups of the succinyl moiety (-CO-CH₂ -CH₂ -COOH), which would appear as an A₂B₂ system.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Glycine -CH₂- | ~3.9 - 4.1 | Singlet |

| Succinyl -CH₂- adjacent to amide | ~2.6 - 2.8 | Triplet |

| Succinyl -CH₂- adjacent to carboxylic acid | ~2.5 - 2.7 | Triplet |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display signals for the six carbon atoms in the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Glycine Carboxyl C=O | ~175 - 178 |

| Succinyl Carboxyl C=O | ~177 - 180 |

| Amide C=O | ~172 - 175 |

| Glycine -CH₂- | ~41 - 43 |

| Succinyl -CH₂- adjacent to amide | ~31 - 33 |

| Succinyl -CH₂- adjacent to carboxylic acid | ~29 - 31 |

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, very broad |

| N-H stretch (Amide) | 3200-3400 | Medium |

| C-H stretch (Alkane) | 2850-3000 | Medium |

| C=O stretch (Carboxylic Acid & Amide) | 1630-1780 | Strong |

| N-H bend (Amide) | 1510-1570 | Medium |

| C-N stretch | 1200-1350 | Medium |

Mass Spectrometry

In mass spectrometry with electrospray ionization (ESI), this compound is expected to be readily detected in both positive and negative ion modes.

-

Positive Ion Mode: [M+H]⁺ at m/z 176.05

-

Negative Ion Mode: [M-H]⁻ at m/z 174.04

-

Major Fragmentation Pathways: Fragmentation would likely involve the loss of water (-18 Da), carbon dioxide (-44 Da), and cleavage of the amide bond.

Experimental Protocols

The following are detailed methodologies for the synthesis and analysis of this compound, based on established procedures for similar compounds.

Synthesis of this compound

This protocol is adapted from general methods for the N-acylation of amino acids.[7]

Materials:

-

Glycine

-

Succinic anhydride (B1165640)

-

Anhydrous solvent (e.g., dioxane or glacial acetic acid)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve glycine (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar. Gentle heating may be required to aid dissolution.

-

Acylation: Add succinic anhydride (1.1 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification:

-

Dissolve the resulting residue in a minimum amount of hot deionized water.

-

Acidify the solution with HCl to a pH of approximately 2 to precipitate the product.

-

Cool the solution in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

-

Drying: Dry the purified this compound in a vacuum oven at a temperature below its decomposition point.

HPLC Analysis of this compound

This protocol is based on HPLC methods for the analysis of N-acyl amino acids.[8]

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound standard

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in deionized water and create a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in deionized water. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient elution is recommended. For example:

-

0-2 min: 100% A

-

2-15 min: Linear gradient to 50% B

-

15-20 min: Hold at 50% B

-

20-25 min: Return to 100% A and re-equilibrate

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm

-

-

Quantification: Identify the this compound peak by comparing its retention time with that of the standard. Quantify the amount using the calibration curve generated from the standards.

Biological Role and Signaling Pathways

This compound is an acylglycine, a class of molecules that are typically minor metabolites of fatty acids.[1] Elevated levels of certain acylglycines in urine and blood can be indicative of various fatty acid oxidation disorders.[1]

Enzymatic Synthesis

This compound is produced through the action of the enzyme glycine N-acyltransferase (GLYAT) .[1] This enzyme catalyzes the conjugation of an acyl-CoA (in this case, succinyl-CoA) with glycine.[1] This process is important for the detoxification of xenobiotics and the metabolism of endogenous organic acids.

Caption: Enzymatic synthesis of this compound by GLYAT.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

Caption: A typical analytical workflow for this compound.

Safety Information

This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

-

Hazard Statements: H319 (Causes serious eye irritation)

-

Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Conclusion

This compound is a key metabolite in fatty acid metabolism with important ties to certain metabolic disorders. This guide provides a thorough compilation of its known and predicted physical and chemical properties, alongside practical experimental protocols for its synthesis and analysis. The provided visualizations of its enzymatic synthesis and a potential analytical workflow offer a clear understanding of its biological context and laboratory handling. This information is intended to support further research and development involving this compound.

References

- 1. This compound analytical standard 5694-33-7 [sigmaaldrich.com]

- 2. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]

- 3. Succinylglycine | C6H9NO5 | CID 14954082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glycine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. N-Succinyl Phenylglycine|C12H13NO5|Research Chemical [benchchem.com]

- 8. mdpi.com [mdpi.com]

N-Succinylglycine solubility in aqueous and organic solvents

An In-depth Examination of Aqueous and Organic Solvent Solubility for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Succinylglycine is a dicarboxylic acid derivative of the amino acid glycine (B1666218), making it a molecule of interest in various biochemical and pharmaceutical contexts. Understanding its solubility in different solvent systems is crucial for its application in drug formulation, biochemical assays, and industrial processes. This technical guide provides a comprehensive overview of the available solubility data and relevant experimental protocols.

It is important to note that publicly available, peer-reviewed experimental data on the quantitative solubility of this compound in a range of aqueous and organic solvents is limited. Therefore, this guide also presents extensive solubility data for the parent molecule, glycine, to provide a foundational understanding and a basis for empirical estimation. Furthermore, detailed experimental methodologies for determining the solubility of amino acid derivatives are provided to enable researchers to generate specific data for this compound.

Quantitative Solubility Data

Glycine Solubility Data (as a Reference)

To provide a relevant benchmark, the following tables summarize the well-documented solubility of glycine in water and various organic solvents. It is crucial to recognize that the addition of the succinyl group will alter the physicochemical properties, including polarity and hydrogen bonding capacity, and thus the solubility of this compound will differ from that of glycine. However, the trends observed for glycine can offer initial insights.

Table 1: Solubility of Glycine in Water at Various Temperatures [1][2]

| Temperature (°C) | Solubility ( g/100 mL) |

| 25 | 24.99 |

| 50 | 39.1 |

| 75 | 54.4 |

| 100 | 67.2 |

Table 2: Solubility of Glycine in Various Organic Solvents at 25 °C [1][2]

| Solvent | Solubility | Notes |

| Ethanol | Sparingly soluble (0.06 g/100 g) | Insoluble in absolute alcohol.[1] |

| Acetone | Sparingly soluble | - |

| Diethyl Ether | Insoluble | Almost insoluble.[1] |

| Pyridine | Soluble | - |

| Hydrocarbons | Insoluble | - |

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to determine the solubility of this compound. The shake-flask method is a widely accepted standard for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for determining the equilibrium solubility of a compound in a given solvent.[3][4][5]

Objective: To determine the saturation concentration of this compound in a solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., glass vial). The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours.[4]

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the solid from the liquid phase, withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm PTFE or PVDF) that does not interact with the compound or solvent. Centrifugation can also be used prior to filtration to remove the bulk of the undissolved solid.

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with a known volume of an appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.[6][7] A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

Alternatively, if this compound has a suitable chromophore, UV-Vis spectrophotometry can be used.

-

-

Data Reporting: The solubility is typically reported in units of mg/mL or mol/L.

High-Throughput Kinetic Solubility Assay

For earlier stages of drug discovery, a kinetic solubility measurement can provide a more rapid assessment.

Objective: To quickly estimate the solubility of this compound from a concentrated stock solution.

Materials:

-

This compound stock solution (typically in DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

96-well microplates

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.

-

Serial Dilution: Add the stock solution to the aqueous buffer in a microplate in a serial dilution format.

-

Precipitation Observation: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) by detecting light scattering (nephelometry) or by measuring the absorbance after filtration or centrifugation.[3][4]

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Signaling Pathways and Experimental Workflows

This compound itself is not a central component of major signaling pathways. However, the process of succinylation, the addition of a succinyl group to proteins, is a significant post-translational modification that regulates metabolism.[8] Succinyl-CoA, a key intermediate in the Krebs cycle, is the donor of the succinyl group. The degradation of several amino acids can lead to the formation of succinyl-CoA.[9][10]

The following diagram illustrates the metabolic pathways leading to the formation of Succinyl-CoA, which is the precursor for succinylation reactions.

Caption: Metabolic pathways leading to Succinyl-CoA and its role in protein succinylation.

The following diagram illustrates a typical experimental workflow for determining solubility using the shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for shake-flask solubility determination.

Conclusion

While direct experimental solubility data for this compound is not extensively reported in the literature, this guide provides a framework for understanding and determining its solubility profile. The provided data for glycine serves as a useful, albeit approximate, reference point. The detailed experimental protocols offer a clear path for researchers to generate precise and reliable solubility data for this compound in various aqueous and organic solvents. Such data is indispensable for advancing its application in pharmaceutical development and biochemical research. The included diagrams of relevant metabolic pathways and experimental workflows further contextualize the importance and practical aspects of studying this molecule.

References

- 1. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycine - Sciencemadness Wiki [sciencemadness.org]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. [PDF] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS | Semantic Scholar [semanticscholar.org]

- 7. jocpr.com [jocpr.com]

- 8. Protein succinylation: regulating metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biologydiscussion.com [biologydiscussion.com]

- 10. meddists.com [meddists.com]

An In-depth Technical Guide to the Core Enzymes Implicated in N-Succinylglycine Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes potentially involved in the metabolism of N-Succinylglycine. As a distinct metabolic pathway for this compound is not extensively characterized in scientific literature, this document outlines a putative pathway based on well-understood analogous reactions involving N-acylglycines. The proposed enzymatic players, their kinetics with related substrates, and detailed experimental protocols for their study are presented herein.

Proposed Metabolic Pathway of this compound

This compound is an N-acyl-amino acid.[1] Its metabolism is hypothesized to be governed by enzymes that catalyze the synthesis and degradation of other N-acylglycines. The core of this proposed pathway involves a biosynthetic step catalyzed by a glycine (B1666218) N-acyltransferase and a degradative step mediated by a hydrolase.

1.1. Biosynthesis of this compound